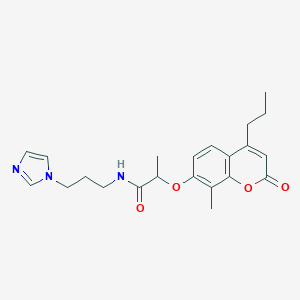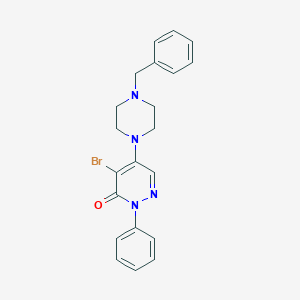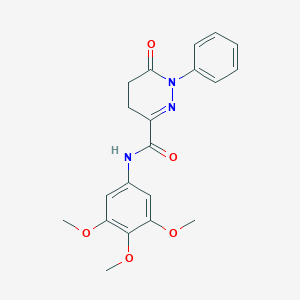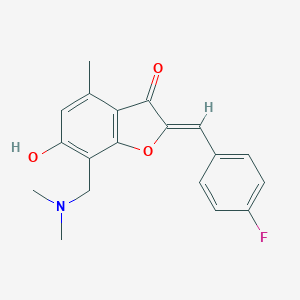
N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide is a complex organic compound that features both imidazole and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Synthesis of the Chromen Derivative: The chromen structure is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The chromen moiety can be reduced to dihydro derivatives.
Substitution: The propyl linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: :
Properties
CAS No. |
900880-60-6 |
|---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide |
InChI |
InChI=1S/C22H27N3O4/c1-4-6-17-13-20(26)29-21-15(2)19(8-7-18(17)21)28-16(3)22(27)24-9-5-11-25-12-10-23-14-25/h7-8,10,12-14,16H,4-6,9,11H2,1-3H3,(H,24,27) |
InChI Key |
MJUKQENJTAVSOK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-butan-2-yl-17-(3-chloro-4-fluorophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357626.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B357627.png)
![N-(2,2-diphenylethyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B357629.png)
![2-(2-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B357630.png)


![7-(3,4-Dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetraazolo[1,5-a]pyrimidine](/img/structure/B357635.png)

![N-(1H-benzimidazol-2-yl)-2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B357638.png)
![1-Amino-4-[(2-furylmethyl)amino]-2-[(2-hydroxyethyl)(methyl)amino]anthra-9,10-quinone](/img/structure/B357639.png)
![5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B357640.png)
![7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357641.png)
![Ethyl 6-acetylimino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357645.png)
![ethyl 7-(3-ethoxypropyl)-6-(furan-2-carbonylimino)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357648.png)
